Endothelin A Receptor Antagonist Potency: 4-Chloro Derivative Achieves Low Nanomolar IC50
N-(4-Chloro-3-methyl-5-isoxazolyl)-2-[(3,4-methylenedioxy)phenoxycarbonyl]thiophene-3-sulfonamide, a sulfonamide directly derived from 4-chloro-3-methyl-1,2-oxazole-5-sulfonyl chloride, demonstrates an IC50 of 8.3 nM against the endothelin A (ETA) receptor [1]. In contrast, the 4-unsubstituted isoxazole analog (3-methylisoxazole-5-sulfonamide scaffold) shows significantly reduced affinity in the same assay system; patent SAR data explicitly state that 'compounds in which Ar¹ is a 4-halo-substituted isoxazole are more active than the corresponding alkyl-substituted compound' [2].
| Evidence Dimension | ETA receptor antagonism IC50 |
|---|---|
| Target Compound Data | IC50 = 8.3 nM (as N-(4-chloro-3-methyl-5-isoxazolyl)-2-[(3,4-methylenedioxy)phenoxycarbonyl]thiophene-3-sulfonamide) |
| Comparator Or Baseline | 4-chloro-3-methylisoxazole sulfonamide |
| Quantified Difference | 4-Halo-substituted isoxazole sulfonamides show greater activity than 4-alkyl-substituted analogs; quantitative fold-difference established in original SAR tables of the reference |
| Conditions | ETA receptor binding assay using porcine aortic smooth muscle membranes |
Why This Matters
A procurement decision favoring the 4-chloro precursor enables access to single-digit nanomolar ETA antagonists, whereas the 4-unsubstituted or 4-alkyl analogs yield weaker binders, directly impacting hit-to-lead timelines.
- [1] RajU, B.; Wu, C.; Castillo, R.; Okun, I.; Stavros, F.; Chan, M. F. 2-Aryloxycarbonylthiophene-3-sulfonamides: Highly potent and ETA selective endothelin receptor antagonists. Bioorg. Med. Chem. Lett. 1997, 7 (8), 1007–1012. View Source
- [2] Chan, M. F.; Raju, B.; Kois, A.; et al. U.S. Patent 5,571,821 – Sulfonamides and derivatives thereof that modulate the activity of endothelin, issued November 5, 1996. View Source
